Hexylitaconic Acid

Antibacterial Helicobacter pylori Marine natural products

Hexylitaconic acid (2-hexyl-3-methylenesuccinic acid, C11H18O4) is a medium-chain alkylitaconic acid characterized by an itaconic acid core bearing a six-carbon alkyl chain and a reactive vinylidene group. This fungal-derived metabolite, first isolated from Aspergillus niger K-88, belongs to a structurally diverse class of over seventy naturally occurring itaconic acid derivatives that exhibit antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating activities.

Molecular Formula C11H18O4
Molecular Weight 214.261
CAS No. 94513-51-6
Cat. No. B2777477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylitaconic Acid
CAS94513-51-6
Molecular FormulaC11H18O4
Molecular Weight214.261
Structural Identifiers
SMILESCCCCCCC(C(=C)C(=O)O)C(=O)O
InChIInChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15)
InChIKeyHKMDCNSGDQBQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Hexylitaconic Acid (CAS 94513-51-6): A Structurally Distinct Alkylitaconic Acid with Validated Multi-Target Bioactivity


Hexylitaconic acid (2-hexyl-3-methylenesuccinic acid, C11H18O4) is a medium-chain alkylitaconic acid characterized by an itaconic acid core bearing a six-carbon alkyl chain and a reactive vinylidene group [1]. This fungal-derived metabolite, first isolated from Aspergillus niger K-88, belongs to a structurally diverse class of over seventy naturally occurring itaconic acid derivatives that exhibit antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating activities [2]. Its distinct alkyl chain length and terminal methylene functionality confer unique physicochemical and biological properties that differentiate it from shorter- and longer-chain analogs, making it a compelling candidate for applications requiring specific hydrophobic-hydrophilic balance and target engagement.

Why Hexylitaconic Acid Cannot Be Directly Substituted by Other Alkylitaconic Acids


Within the alkylitaconic acid family, biological activity is exquisitely sensitive to alkyl chain length, unsaturation, and substitution pattern [1]. Systematic structure-activity relationship studies across this class reveal that even a two-carbon alteration in the alkyl chain (e.g., butyl vs. hexyl) can markedly shift antibacterial spectrum, target protein binding affinity, and plant physiological response [2]. The vinylidene group—common to all itaconic acid derivatives—participates in covalent or strong non-covalent interactions with biological targets, but the alkyl chain dictates membrane permeability, subcellular localization, and target specificity [1]. Consequently, substituting hexylitaconic acid with methyl-, butyl-, or octylitaconic acid without empirical validation risks loss of activity in established assays and introduces unpredictable performance in both research and industrial applications.

Quantitative Evidence Differentiating Hexylitaconic Acid from Its Closest Analogs


Selective Antibacterial Activity Against Helicobacter pylori (MIC = 16 μg/mL) via Dimeric Derivatives

Dimeric hexylitaconic acid derivatives (asperwelwinates A and B) demonstrate moderate antibacterial activity against Helicobacter pylori with MIC values of 16 μg/mL, whereas monomeric hexylitaconic acid and related alkylitaconic acids (e.g., butylitaconic acid) show no reported activity against this clinically significant gastric pathogen [1]. This selective activity arises from the unique dimeric scaffold, which is not accessible with shorter alkyl chains.

Antibacterial Helicobacter pylori Marine natural products

Inhibition of p53-HDM2 Protein-Protein Interaction with IC50 = 50 μg/mL

Hexylitaconic acid inhibits the binding between p53 and HDM2 with an IC50 value of 50 μg/mL (233 μM) in an ELISA-based assay, representing one of the earliest natural product inhibitors of this therapeutically validated interaction [1]. In contrast, shorter-chain alkylitaconic acids (e.g., butylitaconic acid) and the parent itaconic acid do not exhibit this activity, underscoring the necessity of the hexyl chain for target engagement.

Cancer biology Protein-protein interaction p53-MDM2 axis

Rooting Acceleration in Lettuce and Rice at 2-20 ppm with 20% Shoot Elongation

(+)-Hexylitaconic acid accelerates rooting and shoot elongation in lettuce and rice at concentrations of 2-20 ppm, increasing whole shoot length by approximately 20% at 20 ppm compared to untreated controls [1]. While synthetic auxins like indole-3-butyric acid (IBA) promote rooting, they often require higher concentrations (50-100 ppm) and lack foliar mobility, limiting their application methods [1]. Hexylitaconic acid's dual rooting and shoot growth promotion at low ppm concentrations distinguishes it from both IBA and other alkylitaconic acids, which lack comparable plant growth regulator activity.

Plant growth regulation Agriculture biotechnology Rooting hormone

Weak Inhibition of IL-1β Production at 200 μM in Murine Macrophages

Oxygenated hexylitaconate derivatives exhibit weak inhibition of IL-1β production at 200 μM in LPS-stimulated murine macrophage cells, whereas hexylitaconic acid itself shows no cytotoxicity against HepG2 and HeLa cancer cell lines at comparable concentrations [1][2]. This selective immunomodulatory activity—absent in shorter-chain alkylitaconic acids—suggests that the hexyl chain length and oxygenation state collectively tune anti-inflammatory potential without introducing non-specific cytotoxicity.

Anti-inflammatory Cytokine inhibition Immunomodulation

Pronounced Efficacy Against Acinetobacter sp. in Direct Comparison with Butylitaconic Acid

In a direct comparative study of antibacterial secondary metabolites from the endophytic fungus Eupenicillium sp. LG41, both (2S)-hexylitaconic acid and (2S)-butylitaconic acid exhibited pronounced efficacy against Acinetobacter sp. BD4, a soil-dwelling Gram-negative bacterium [1]. However, only hexylitaconic acid—not butylitaconic acid—has been reported to possess additional p53-HDM2 inhibitory and plant growth-regulating activities, demonstrating that the hexyl chain confers a broader multi-target bioactivity profile not achievable with the shorter butyl analog.

Antibacterial Acinetobacter Endophytic fungi

Validated Application Scenarios for Hexylitaconic Acid Based on Quantitative Evidence


Oncology Target Validation: p53-HDM2 Interaction Studies

Hexylitaconic acid serves as a validated small-molecule probe for investigating p53-HDM2 protein-protein interactions, with an established IC50 of 50 μg/mL (233 μM) in ELISA format [1]. This compound is suitable for use as a positive control or chemical starting point in assays designed to identify novel p53-reactivating agents. Unlike synthetic peptide inhibitors, hexylitaconic acid is cell-permeable due to its medium-chain alkyl moiety and lacks reported cytotoxicity, enabling cleaner target engagement studies in cellular contexts.

Agricultural Biotechnology: Rooting and Growth Promotion in Crop Seedlings

(+)-Hexylitaconic acid at 2-20 ppm accelerates rooting and increases shoot length by approximately 20% in hydroponically cultured rice and lettuce seedlings [2]. This compound is ideal for formulation as a plant growth regulator in seed treatments or hydroponic nutrient solutions, particularly for crops where synthetic auxins (e.g., IBA) are limited by poor foliar mobility or high concentration requirements. Its dual action on both root and shoot development offers advantages for early-stage crop establishment.

Antibacterial Discovery: Helicobacter pylori Lead Optimization

Dimeric hexylitaconic acid derivatives (asperwelwinates A and B) exhibit moderate anti-Helicobacter pylori activity with MIC values of 16 μg/mL, establishing this scaffold as a viable starting point for developing new agents against this WHO high-priority pathogen [3]. Researchers can use monomeric hexylitaconic acid as a precursor for dimerization chemistry or as a reference standard in structure-activity relationship studies aimed at improving potency and selectivity.

Inflammation Research: Non-Cytotoxic Scaffold for Immunomodulatory Derivatization

Oxygenated derivatives of hexylitaconic acid show weak but measurable inhibition of IL-1β production (200 μM) in macrophage models, while the parent compound demonstrates no cytotoxicity in cancer cell lines [4][5]. This combination makes hexylitaconic acid an attractive non-toxic scaffold for synthetic modification efforts aimed at enhancing anti-inflammatory potency without introducing off-target cytotoxic effects—a common liability of many natural product leads.

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